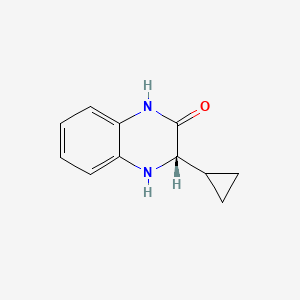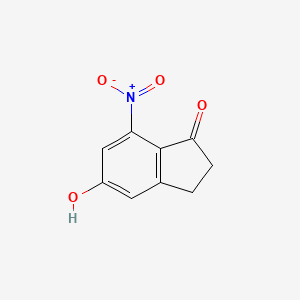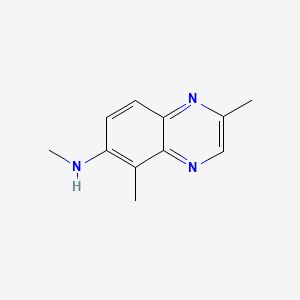
6-Quinoxalinamine, N,2,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,5-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethylquinoxalin-6-amine typically involves the condensation of appropriate aromatic amines with 1,2-diketones under acidic or basic conditions. One common method is the reaction of 2,5-dimethylbenzene-1,4-diamine with glyoxal in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of N,2,5-trimethylquinoxalin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,2,5-trimethylquinoxalin-6-amine .
Analyse Chemischer Reaktionen
Types of Reactions: N,2,5-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines or partially reduced intermediates.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,2,5-Trimethylquinoxalin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,2,5-trimethylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, N,2,5-trimethylquinoxalin-6-amine has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
N,2,5-Trimethylquinoxalin-6-amine can be compared with other similar compounds such as:
N,N,2-Trimethylquinolin-6-amine: Another heterocyclic amine with similar structural features but different biological activities.
Quinoxaline derivatives: A broad class of compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Uniqueness: N,2,5-Trimethylquinoxalin-6-amine is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
161696-99-7 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N,2,5-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-6-13-11-8(2)9(12-3)4-5-10(11)14-7/h4-6,12H,1-3H3 |
InChI-Schlüssel |
QZCXQHBXJNRLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=C(C=CC2=N1)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



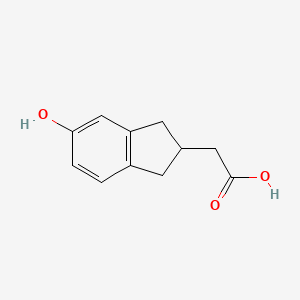



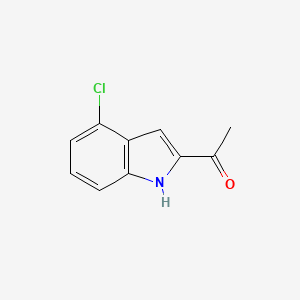


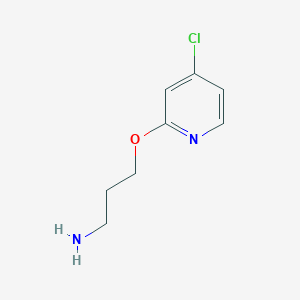
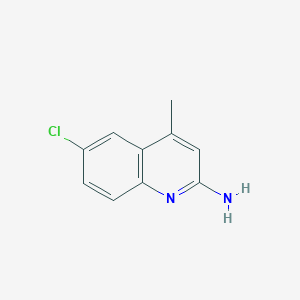
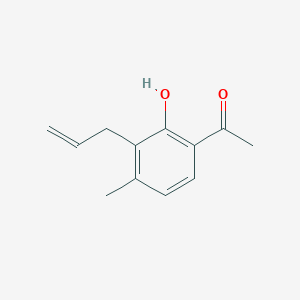
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)
